molecular formula C12H8F3NO3 B1603542 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid CAS No. 199872-29-2

8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid

Cat. No.: B1603542
CAS No.: 199872-29-2
M. Wt: 271.19 g/mol
InChI Key: WSFPCQOJBVMWEE-UHFFFAOYSA-N
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Description

8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is a chemical compound with the molecular formula C12H8F3NO3 It is a quinoline derivative characterized by the presence of a methoxy group at the 8th position, a trifluoromethyl group at the 2nd position, and a carboxylic acid group at the 5th position

Scientific Research Applications

8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid typically involves multiple steps. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of 2-trifluoromethylaniline with suitable aldehydes or ketones can lead to the formation of intermediate compounds, which are then cyclized to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific solvents, catalysts, and controlled temperatures. For example, the use of tetrahydrofuran as a solvent and specific catalysts can facilitate the cyclization process, leading to efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced quinoline derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the trifluoromethyl group increases its stability and lipophilicity. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-8-4-2-7(11(17)18)6-3-5-9(12(13,14)15)16-10(6)8/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFPCQOJBVMWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619920
Record name 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199872-29-2
Record name 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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